Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide
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Overview
Description
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a sulfonamide group, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide typically involves the reaction of phosphorothioic acid derivatives with N,N-diethyl-p-hydroxybenzenesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex. The pathways involved in this mechanism include the disruption of normal enzyme function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Dimethoate
- Pyridafenthion
- Vamidothion
Uniqueness
Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is unique due to its specific combination of a phosphorothioate group and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its similar compounds. For instance, its ability to inhibit specific enzymes more efficiently can be attributed to the presence of both functional groups, which may not be present in other similar compounds.
Properties
CAS No. |
3078-92-0 |
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Molecular Formula |
C12H20NO5PS2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H20NO5PS2/c1-5-13(6-2)21(14,15)12-9-7-11(8-10-12)18-19(20,16-3)17-4/h7-10H,5-6H2,1-4H3 |
InChI Key |
RBAWMBBKNNHQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
Origin of Product |
United States |
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